Home > Products > Building Blocks P13253 > Zimelidine dihydrochloride
Zimelidine dihydrochloride - 60525-15-7

Zimelidine dihydrochloride

Catalog Number: EVT-254111
CAS Number: 60525-15-7
Molecular Formula: C16H18BrClN2
Molecular Weight: 353.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zimelidine dihydrochloride is a chemical compound that has been the subject of scientific research, particularly in the fields of pharmacology and biochemistry. [, , ] While it was initially investigated for its potential therapeutic applications, its use in clinical practice has been limited. [] This analysis will focus on the scientific aspects of zimelidine dihydrochloride, excluding details related to drug use, dosage, or side effects.

Imipramine Hydrochloride

Relevance: Imipramine hydrochloride is structurally related to zimelidine dihydrochloride as both belong to the class of tricyclic compounds and possess a dihydrochloride salt form. Both drugs were investigated in a study on their effects on tryptophan metabolism in rats, where imipramine hydrochloride was found to lower free tryptophan levels and abolish its 24-hour rhythm, in contrast to zimelidine dihydrochloride. [, ]

Clomipramine Hydrochloride

Relevance: Clomipramine hydrochloride shares a similar tricyclic structure with zimelidine dihydrochloride and exists as a dihydrochloride salt. Both are classified as tricyclic antidepressants, but clomipramine hydrochloride displays a stronger serotonin reuptake inhibition profile compared to zimelidine dihydrochloride. A study examining their impact on tryptophan metabolism in rats observed that, similar to zimelidine dihydrochloride, clomipramine hydrochloride administration led to increased free tryptophan levels and a delay in the peak plasma concentration of free tryptophan. [, ]

(E)-Zimelidine

Relevance: A study highlighted the parallel synthesis of both (E)- and (Z)-zimelidine as a demonstration of a novel synthetic approach for stereodefined β,β-diaryl- and α,β-diaryl-α,β-unsaturated esters. The study emphasizes the importance of stereocomplementary synthesis to obtain both (E)- and (Z)- isomers in high purity, showcasing the close structural relationship between these isomers and zimelidine dihydrochloride. []

Source and Classification

Zimelidine dihydrochloride is derived from zimelidine, which has the empirical formula C16H17BrN2C_{16}H_{17}BrN_{2} and a molecular weight of approximately 317.23 g/mol. The dihydrochloride form indicates that two hydrochloride ions are associated with the zimelidine molecule, enhancing its solubility in water. The compound is classified under the category of antidepressants, specifically SSRIs, which function by inhibiting the reuptake of serotonin in the brain.

Synthesis Analysis

The synthesis of zimelidine dihydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with 4-bromobenzaldehyde and pyridine derivatives.
  2. Formation of Intermediate Compounds: A series of reactions including condensation and reduction lead to the formation of intermediates that eventually yield zimelidine.
  3. Dihydrochloride Salt Formation: The final step involves reacting zimelidine with hydrochloric acid to form the dihydrochloride salt.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions are often conducted under controlled temperatures to prevent degradation or side reactions.

Molecular Structure Analysis

Zimelidine dihydrochloride has a complex molecular structure characterized by:

  • Chemical Formula: C16H17BrN22HClC_{16}H_{17}BrN_{2}\cdot 2HCl
  • IUPAC Name: [(2Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-yl]dimethylamine dihydrochloride
  • Molecular Weight: Approximately 317.23 g/mol

The structure features a bromophenyl group attached to a pyridinyl moiety via a propene chain, contributing to its activity as a serotonin reuptake inhibitor. The presence of two hydrochloride ions enhances its solubility and bioavailability.

Structural Data

  • SMILES Notation: CN(C)C\C=C(\C1=CC=C(Br)C=C1)C1=CC=CN=C1
  • InChI Key: OYPPVKRFBIWMSX-SXGWCWSVSA-N
Chemical Reactions Analysis

Zimelidine dihydrochloride primarily participates in reactions relevant to its pharmacological activity:

  1. Serotonin Reuptake Inhibition: The compound binds to serotonin transporters in the brain, preventing the reabsorption of serotonin into presynaptic neurons.
  2. Metabolic Pathways: Upon administration, zimelidine undergoes metabolic transformations primarily in the liver, leading to various metabolites, including norzimelidine, which may have different pharmacological effects.

The compound's interactions with other neurotransmitter systems have been less pronounced compared to other SSRIs, making it relatively selective for serotonin.

Mechanism of Action

Zimelidine's mechanism of action involves:

  • Selective Inhibition: It selectively inhibits the reuptake of serotonin (5-hydroxytryptamine) at synaptic clefts, thereby increasing serotonin availability for receptor binding.
  • Receptor Interaction: Unlike some other antidepressants, zimelidine does not significantly affect postsynaptic serotonin receptors directly but enhances serotonergic neurotransmission through increased synaptic serotonin levels.

This mechanism contributes to its antidepressant effects while minimizing some side effects associated with non-selective monoamine reuptake inhibitors.

Physical and Chemical Properties Analysis

Zimelidine dihydrochloride exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Approximately <31.72 mg mL<31.72\text{ mg mL} in water .
  • pKa: Predicted strongest basic pKa is around 8.628.62, indicating it can exist in both protonated and deprotonated forms depending on pH .
  • LogP (Partition Coefficient): Approximately 3.393.39, suggesting moderate lipophilicity which aids in crossing biological membranes .

These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADMET).

Applications

Zimelidine dihydrochloride was primarily used for:

  • Antidepressant Therapy: Initially marketed for treating depression due to its serotonergic activity.
  • Research Applications: Following its withdrawal from clinical use, it has been studied as a potential radiolabeled ligand for imaging studies targeting serotonin transporters using single-photon emission computed tomography (SPECT) .

While it has been largely replaced by newer SSRIs such as fluoxetine and fluvoxamine due to safety concerns, its unique mechanism continues to be of interest in pharmacological research.

Historical Development and Contextualization of Zimelidine Dihydrochloride

Emergence as a Pioneer Selective Serotonin Reuptake Inhibitor (SSRI)

Zimelidine dihydrochloride (chemical name: (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride) was the first clinically approved selective serotonin reuptake inhibitor (SSRI), representing a transformative shift in antidepressant pharmacotherapy. Synthesized in 1971 by scientists at the Swedish pharmaceutical company Astra AB, it arose from systematic efforts to develop antidepressants with improved safety and specificity compared to existing tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) [1] [7]. The drug, marketed as Zelmid or Normud, received approval in Sweden in 1982 and subsequently in several European countries [1] [10].

Its development was spearheaded by Nobel laureate Arvid Carlsson, who postulated that selective enhancement of serotonergic neurotransmission could alleviate depression with fewer side effects than non-selective agents. Preclinical studies confirmed zimelidine’s potent inhibition of serotonin (5-HT) reuptake in synaptic clefts (Ki = 52 nM for the human serotonin transporter, SERT), with minimal effects on norepinephrine (NE) or dopamine (DA) reuptake (Table 1) [3] [5]. Clinical trials demonstrated efficacy comparable to TCAs, but with significantly reduced anticholinergic, cardiovascular, and sedative adverse effects [6] [10]. This validated the "rational drug design" approach targeting monoamine transporters and established the SSRI class as a cornerstone of psychiatric treatment [7] [9].

Table 1: Selectivity Profile of Zimelidine vs. Key Neurotransmitter Transporters

TargetAffinity (Ki, nM)Selectivity Ratio vs. SERT
Serotonin Transporter (SERT)521.0 (Reference)
Norepinephrine Transporter (NET)>1,000>19.2
Dopamine Transporter (DAT)>1,000>19.2

Data compiled from DrugBank and pharmacological studies [3] [5].

Structural Evolution from Antihistamine Pharmacophores

Zimelidine’s molecular design was a direct consequence of structure-activity relationship (SAR) studies of antihistamines known to possess incidental antidepressant properties. Researchers at Astra AB systematically modified the side chain and aromatic systems of brompheniramine (a histamine H1 receptor antagonist), aiming to enhance serotonin reuptake inhibition while minimizing interactions with histaminergic, cholinergic, and adrenergic receptors [1] [10].

Key structural innovations included:

  • Pyridinyl/Bromophenyl Core: Replacement of brompheniramine’s pyridinyl N-methyl group with a bromophenyl moiety linked via an allylamine bridge. This extended conjugated system (molecular formula: C₁₆H₁₇BrN₂·2HCl) facilitated optimal interaction with the serotonin transporter’s substrate-binding pocket [1] [3].
  • Stereochemistry: The (Z)-isomer (synonym: cis-zimelidine) exhibited significantly greater SERT affinity than the (E)-isomer, attributed to its spatial compatibility with the transporter [3] [10].
  • Dimethylamino Group: The tertiary amine moiety, while essential for transporter binding, contributed to zimelidine’s metabolism to the active metabolite norzimelidine (half-life: 19.4 ± 3.6 hours), which retained potent SERT inhibition [1] [3].

This strategic optimization yielded a molecule distinct from later SSRIs (e.g., fluoxetine’s diphenhydramine-derived structure), demonstrating the feasibility of repurposing antihistamine scaffolds for CNS drug discovery [1] [7].

Table 2: Structural Evolution from Antihistamine to SSRI Pharmacophore

CompoundCore StructurePrimary Target (Ki)Key Structural Modifications in Zimelidine
BrompheniraminePyridinyl-alkylamineH1 receptor (~10 nM)Bromophenyl substitution; allylamine chain elongation
ZimelidinePyridinyl-bromophenyl allylamineSERT (52 nM)(Z)-configuration; dimethylamino group retention
Fluoxetine (Later SSRI)Diphenhydramine-derived aryloxypropylamineSERT (1.1 nM)Trifluoromethylphenoxy group; phenoxy linkage

Withdrawal from Clinical Use: Guillain-Barré Syndrome Case Analysis

Despite promising efficacy and tolerability, zimelidine was abruptly withdrawn worldwide in 1983, less than two years after launch, due to rare but severe neurological complications. Post-marketing surveillance identified multiple cases of Guillain-Barré syndrome (GBS), an acute autoimmune-mediated polyradiculoneuropathy characterized by ascending paralysis, areflexia, and potential respiratory failure [1] [4].

A pivotal epidemiological study by Fagius et al. (1985) analyzed 13 confirmed GBS cases among zimelidine users in Sweden:

  • The incidence rate was approximately 1 in 4,000–5,000 treated patients, representing a 25-fold increase over the background population risk (0.6–1.9 cases per 100,000 person-years) [4].
  • Temporal Association: Symptom onset occurred 2–10 weeks after initiating therapy, suggesting a delayed immune response rather than acute toxicity [4] [10].
  • Immunopathological Mechanism: Researchers hypothesized that zimelidine or its metabolites triggered molecular mimicry—generating antibodies against peripheral nerve gangliosides (e.g., GM1) due to structural similarities. This aligned with findings of elevated anti-ganglioside antibodies in some patients [4].

Concurrently, reports emerged of a systemic hypersensitivity syndrome featuring flu-like symptoms, exanthema, arthralgia, eosinophilia, and hepatic involvement. This multifaceted toxicity profile rendered risk mitigation strategies (e.g., patient screening) impractical, prompting regulatory agencies to mandate global withdrawal [1] [3] [10].

The withdrawal had profound implications:

  • Regulatory Impact: It underscored the necessity for robust post-marketing pharmacovigilance systems to detect rare adverse events.
  • Scientific Impact: Zimelidine’s clinical proof-of-concept directly catalyzed the development of successor SSRIs (e.g., fluvoxamine in 1983, fluoxetine in 1987) with improved safety [1] [6] [9].
  • Ethical-Commercial Tensions: Internal documents later revealed disputes between Astra’s management and scientists regarding dosing strategies and primary care use, highlighting how commercial pressures may have accelerated launch despite emerging safety signals [7].

Table 3: Guillain-Barré Syndrome (GBS) Epidemiology in Zimelidine Recipients

ParameterZimelidine CohortGeneral PopulationRisk Ratio
Incidence Rate~20–25 cases/100,000 person-years0.6–1.9 cases/100,000 person-years25-fold increase
Latency Period2–10 weeks post-initiationN/AN/A
Proposed MechanismMolecular mimicry triggering anti-ganglioside antibodiesOften post-infectious (e.g., Campylobacter)

Data synthesized from clinical analyses [4] [10].

Properties

CAS Number

60525-15-7

Product Name

Zimelidine dihydrochloride

IUPAC Name

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrochloride

Molecular Formula

C16H18BrClN2

Molecular Weight

353.7 g/mol

InChI

InChI=1S/C16H17BrN2.ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;/h3-10,12H,11H2,1-2H3;1H/b16-9-;

InChI Key

GELMUARXROJGSO-LFMIJCLESA-N

SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl

Synonyms

H 102 09
H-102-09
H10209
Hydrochloride, Zimeldine
Hydrochloride, Zimelidine
Zelmid
Zimeldine
Zimeldine Hydrochloride
Zimelidin
Zimelidine
Zimelidine Hydrochloride

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl

Isomeric SMILES

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.